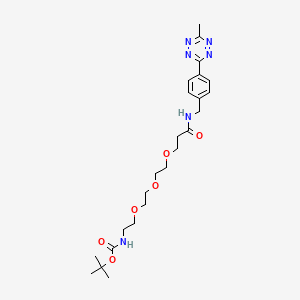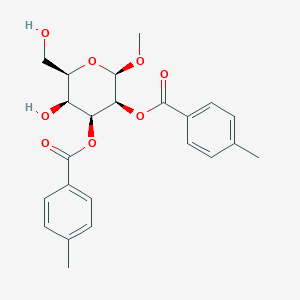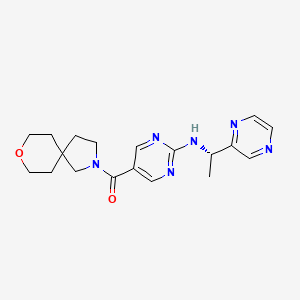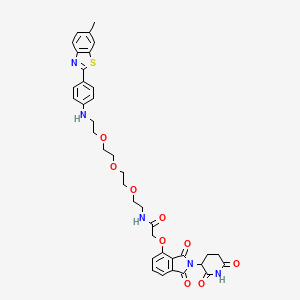
PROTAC |A-synuclein degrader 6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC α-synuclein degrader 6 is a compound designed to target and degrade α-synuclein and tau proteins. These proteins are implicated in neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease. The compound is a type of Proteolysis-Targeting Chimera (PROTAC), which facilitates the degradation of specific proteins by the ubiquitin-proteasome system .
Vorbereitungsmethoden
The synthesis of PROTAC α-synuclein degrader 6 involves creating a chimeric molecule that binds both the target protein (α-synuclein) and an E3 ubiquitin ligase. The synthetic route typically includes the following steps:
Synthesis of the ligand for α-synuclein: This involves creating a molecule that specifically binds to α-synuclein.
Synthesis of the ligand for the E3 ubiquitin ligase: This involves creating a molecule that binds to the E3 ubiquitin ligase.
Linker synthesis: A linker molecule is synthesized to connect the two ligands.
Conjugation: The ligands and linker are conjugated to form the final PROTAC molecule
Industrial production methods for PROTAC compounds are still under development, with a focus on optimizing yield, purity, and scalability.
Analyse Chemischer Reaktionen
PROTAC α-synuclein degrader 6 undergoes several types of chemical reactions:
Binding reactions: The compound binds to α-synuclein and the E3 ubiquitin ligase.
Ubiquitination: The binding of the PROTAC molecule facilitates the ubiquitination of α-synuclein.
Proteasomal degradation: The ubiquitinated α-synuclein is recognized and degraded by the proteasome
Common reagents and conditions used in these reactions include:
Ligands: Specific ligands for α-synuclein and E3 ubiquitin ligase.
Linkers: Molecules that connect the ligands.
Catalysts: Catalysts that facilitate the conjugation reactions.
The major product formed from these reactions is the degraded α-synuclein protein.
Wissenschaftliche Forschungsanwendungen
PROTAC α-synuclein degrader 6 has several scientific research applications:
Neurodegenerative disease research: The compound is used to study the degradation of α-synuclein and tau proteins in models of Parkinson’s disease and Alzheimer’s disease
Drug development: Researchers are exploring the potential of PROTAC α-synuclein degrader 6 as a therapeutic agent for neurodegenerative diseases
Protein degradation studies: The compound is used to investigate the mechanisms of targeted protein degradation and the ubiquitin-proteasome system
Wirkmechanismus
The mechanism of action of PROTAC α-synuclein degrader 6 involves several steps:
Binding: The compound binds to both α-synuclein and the E3 ubiquitin ligase.
Ubiquitination: The binding facilitates the transfer of ubiquitin molecules to α-synuclein.
Degradation: The ubiquitinated α-synuclein is recognized and degraded by the proteasome
The molecular targets involved are α-synuclein and the E3 ubiquitin ligase, and the pathway is the ubiquitin-proteasome system.
Vergleich Mit ähnlichen Verbindungen
PROTAC α-synuclein degrader 6 is unique in its ability to target both α-synuclein and tau proteins. Similar compounds include:
PROTAC α-synuclein degrader 1: Targets α-synuclein but with different ligands and linkers.
PROTAC tau degrader 1: Specifically targets tau proteins.
AUTOTAC compounds: Use a different mechanism involving autophagy-targeting chimeras.
Eigenschaften
Molekularformel |
C37H39N5O9S |
|---|---|
Molekulargewicht |
729.8 g/mol |
IUPAC-Name |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[2-[2-[2-[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]ethoxy]ethoxy]ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C37H39N5O9S/c1-23-5-10-27-30(21-23)52-35(40-27)24-6-8-25(9-7-24)38-13-15-48-17-19-50-20-18-49-16-14-39-32(44)22-51-29-4-2-3-26-33(29)37(47)42(36(26)46)28-11-12-31(43)41-34(28)45/h2-10,21,28,38H,11-20,22H2,1H3,(H,39,44)(H,41,43,45) |
InChI-Schlüssel |
PWVHWGSXBYTNNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NCCOCCOCCOCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


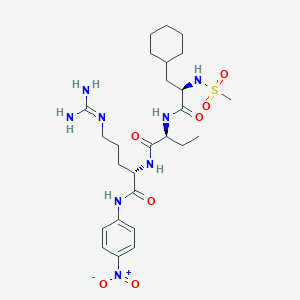
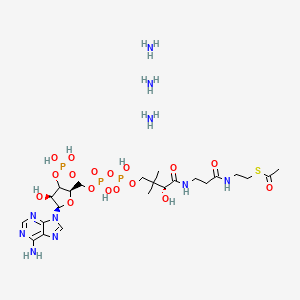
![(2S,4S,11bR)-9,10-bis[(3,5-dimethylphenyl)methoxy]-4-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B12369624.png)
![3-[4-[4-(4-Fluorophenyl)piperazin-1-yl]butyl]-6-isothiocyanato-1,3-benzoxazol-2-one](/img/structure/B12369639.png)
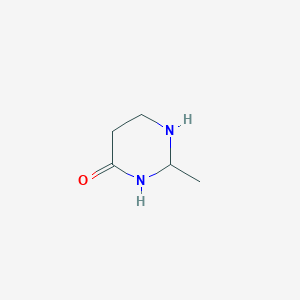
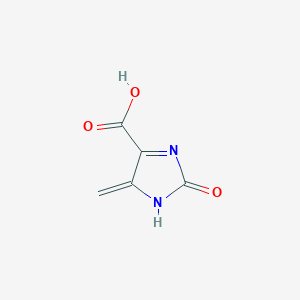
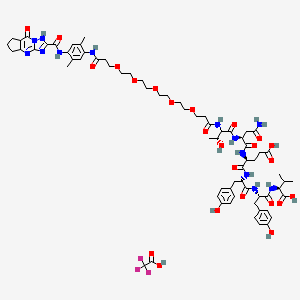
![N-[(1S,2S)-2-{[3-Ethyl-5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide](/img/structure/B12369673.png)
![trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide](/img/structure/B12369680.png)

